molecular formula C20H18FN3O3 B2736849 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 899753-20-9

2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2736849
CAS No.: 899753-20-9
M. Wt: 367.38
InChI Key: VQIOHYDDBYYKRI-UHFFFAOYSA-N
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Description

2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a chemical compound with a complex structure that includes a pyridazinone core, a fluorophenyl group, and a methoxyphenylmethyl substituent.

Scientific Research Applications

2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: The compound’s properties make it useful in material science for developing new materials with specific characteristics.

Future Directions

Future research on this compound could involve studying its synthesis, chemical reactivity, and potential biological activity. This could include testing the compound in biological assays to determine its mechanism of action and potential therapeutic effects .

Preparation Methods

The synthesis of 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the pyridazinone ring, followed by the introduction of the fluorophenyl and methoxyphenylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using similar routes but with adjustments to accommodate larger quantities and ensure consistency and safety .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Mechanism of Action

The mechanism of action of 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds to 2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide include other pyridazinone derivatives and fluorophenyl-substituted compounds. These compounds share structural similarities but may differ in their specific substituents and resulting properties. The uniqueness of this compound lies in its combination of a pyridazinone core with both fluorophenyl and methoxyphenylmethyl groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-27-17-4-2-3-14(11-17)12-22-19(25)13-24-20(26)10-9-18(23-24)15-5-7-16(21)8-6-15/h2-11H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIOHYDDBYYKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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